molecular formula C19H17ClN4O B5613505 N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B5613505
M. Wt: 352.8 g/mol
InChI Key: SECKQDLXVSJOAO-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CQMA and has been found to have a range of interesting properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on studying its biological activity, optimizing its properties, and assessing its safety. If it’s used in chemical synthesis, future research might focus on improving its synthesis or exploring new reactions .

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c1-13-6-8-16(9-7-13)21-12-18(25)24-22-11-15-10-14-4-2-3-5-17(14)23-19(15)20/h2-11,21H,12H2,1H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKQDLXVSJOAO-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.